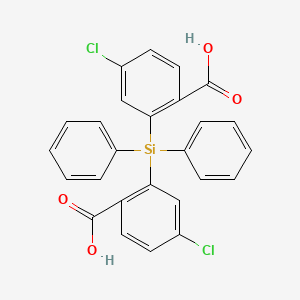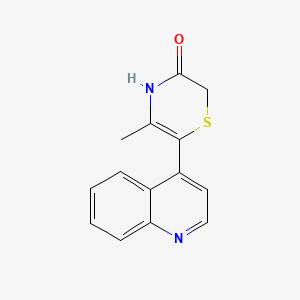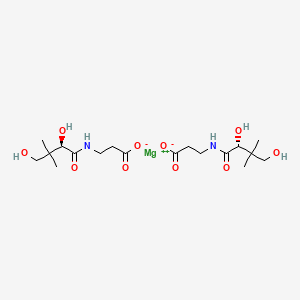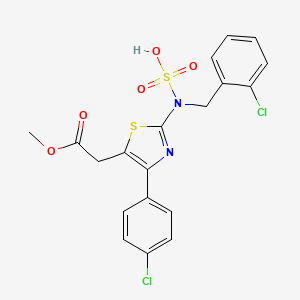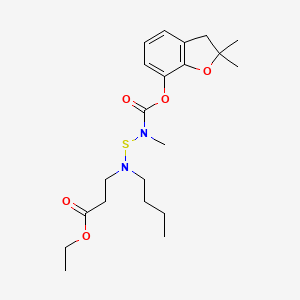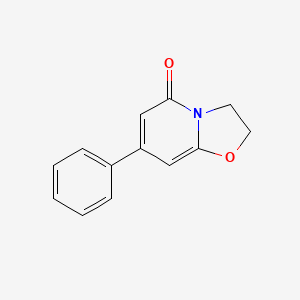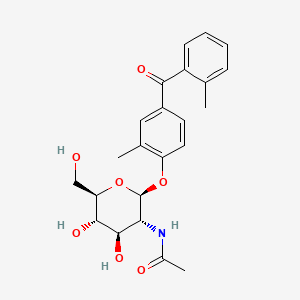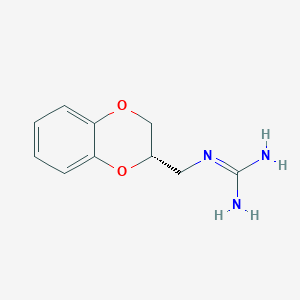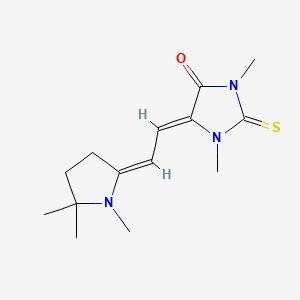
1,3-Dimethyl-2-thioxo-5-((1,5,5-trimethyl-2-pyrrolidinylidene)ethylidene)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple double bonds, five-membered rings, and sulfur-containing groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes and bases like potassium carbonate, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and imidazolidinone ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives .
科学研究应用
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect cellular processes and pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
1,3-DIMETHYL-2-IMIDAZOLIDINONE: A related compound with similar structural features but lacking the sulfanylidene and pyrrolidinylidene groups.
1,3-DIMETHYL-6-SULFANYLIDENE-1,3,5-TRIAZINANE-2,4-DIONE: Another sulfur-containing compound with a different ring structure.
Uniqueness
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
属性
CAS 编号 |
81484-99-3 |
|---|---|
分子式 |
C14H21N3OS |
分子量 |
279.40 g/mol |
IUPAC 名称 |
(5Z)-1,3-dimethyl-2-sulfanylidene-5-[(2E)-2-(1,5,5-trimethylpyrrolidin-2-ylidene)ethylidene]imidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)9-8-10(17(14)5)6-7-11-12(18)16(4)13(19)15(11)3/h6-7H,8-9H2,1-5H3/b10-6+,11-7- |
InChI 键 |
WEEOXMWVJALXHN-QZTBCQRESA-N |
手性 SMILES |
CC1(CC/C(=C\C=C/2\C(=O)N(C(=S)N2C)C)/N1C)C |
规范 SMILES |
CC1(CCC(=CC=C2C(=O)N(C(=S)N2C)C)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)

